molecular formula C24H26N4O2 B6024063 1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide

1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide

Cat. No.: B6024063
M. Wt: 402.5 g/mol
InChI Key: HIALGIFBLDDFRK-UHFFFAOYSA-N
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Description

1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

The synthesis of 1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cyclization of azides with alkynes in the presence of a catalyst, often copper(I) salts, to form 1,2,3-triazoles . The reaction conditions usually include mild temperatures and aqueous solvents to facilitate the formation of the triazole ring.

Chemical Reactions Analysis

1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or disrupt biological pathways. This compound can also act as a ligand, binding to receptors and modulating their activity .

Comparison with Similar Compounds

1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a broad range of applications in scientific research.

Properties

IUPAC Name

1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-3-15-24(30,16-4-2)18-25-23(29)21-17-28(27-26-21)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h3-14,17,22,30H,1-2,15-16,18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIALGIFBLDDFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CNC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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